molecular formula C17H22N2O4 B138198 Boc-5-methyl-DL-tryptophan CAS No. 142847-21-0

Boc-5-methyl-DL-tryptophan

Cat. No. B138198
CAS RN: 142847-21-0
M. Wt: 318.4 g/mol
InChI Key: LXTPSKBAIKOFNX-UHFFFAOYSA-N
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Description

Boc-5-methyl-DL-tryptophan is a specialty product used for proteomics research . It is a tryptophan derivative that is tryptophan substituted by a methyl group at position 5 of the indole ring . It has a molecular formula of C17H22N2O4 and a molecular weight of 318.38 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H22N2O4 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.36800 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Controlled Synthesis of Biocompatible Polymers

Boc-5-methyl-DL-tryptophan, as a derivative of tryptophan, has been utilized in the controlled synthesis of biocompatible fluorescent cationic chiral polymers through RAFT polymerization. These polymers exhibit smart pH-responsiveness due to the presence of chiral and fluorescent tryptophan moieties, making them suitable for siRNA delivery due to their excellent biocompatibility and responsive behavior in cellular environments (Roy et al., 2013).

Building Blocks for Peptide Chemistry

The compound has also been explored as a building block in peptide chemistry, specifically in the synthesis of 5,6-Dibromo-tryptophan derivatives. These derivatives are key components in highly bioactive natural compounds, highlighting the compound's relevance in synthesizing complex molecules with potential therapeutic applications (Mollica et al., 2011).

Study of Brain Serotonergic System

In neurochemistry, analogs of tryptophan, like α-Methyl-L-tryptophan, have been used to study the brain's serotonergic system. These studies involve measuring the uptake and conversion of such analogs to serotonin synthesis rates, providing insights into brain function and potential neuropsychiatric disorder treatments (Diksic & Young, 2001).

Modular Synthesis of Tryptophan Derivatives

The biocatalytic halogenation followed by chemocatalytic cross-coupling reactions using tryptophan derivatives has led to a modular synthesis approach for aryl-substituted tryptophan derivatives. This method combines enzymatic and chemical reactions, showcasing the versatility of tryptophan derivatives in synthesizing complex molecules for various applications, including peptide and peptidomimetic synthesis (Frese et al., 2016).

Synthesis of N-Boc-N-Methyl-Tryptophans

A novel synthetic approach involving palladium-catalyzed reactions has been developed for N-Boc-N-methyl-tryptophans, showcasing the potential of Boc-protected tryptophan derivatives in organic synthesis and medicinal chemistry. This method highlights the structural versatility and reactivity of tryptophan derivatives in constructing complex molecular architectures (Danner et al., 2013).

Biochemical Analysis

Biochemical Properties

Boc-5-methyl-DL-tryptophan plays a significant role in biochemical reactions, particularly in the inhibition of anthranilate compound synthesis. It interacts with enzymes such as tryptophanase and the trp repressor. The compound acts as a corepressor of the Escherichia coli trp repressor, thereby regulating the biosynthesis of tryptophan . Additionally, this compound is used to select for genetic mutants in Methanococcus voltae .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan in Neurospora crassa . This compound also acts as a repressor of the Trp operon, thereby influencing gene expression related to tryptophan synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the synthesis of anthranilate compounds by acting as a corepressor of the trp repressor in Escherichia coli . This inhibition leads to a decrease in tryptophan synthesis, thereby affecting various metabolic pathways. The compound also interacts with tryptophanase, influencing the degradation of tryptophan .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the regulation of tryptophan synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tryptophan synthesis without causing significant adverse effects. At high doses, this compound can lead to toxic effects, including disruptions in metabolic pathways and cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptophan synthesis and degradation. It interacts with enzymes such as tryptophanase and the trp repressor, influencing the levels of metabolites involved in these pathways . The compound’s role as a corepressor further affects metabolic flux and the overall regulation of tryptophan biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to particular organelles. This localization is crucial for its role in regulating tryptophan synthesis and other metabolic processes .

properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPSKBAIKOFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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